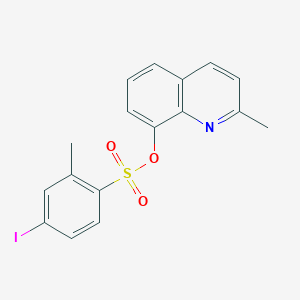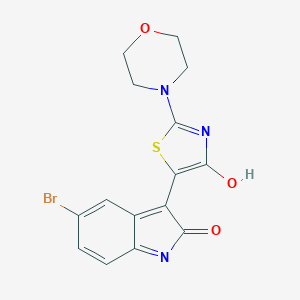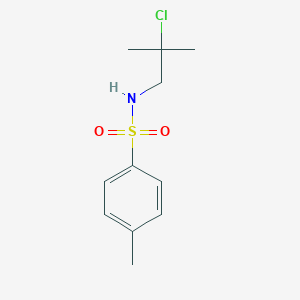
(2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate typically involves the reaction of 4-iodo-2-methylbenzenesulfonyl chloride with 2-methylquinolin-8-ol in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at ambient temperature, resulting in the formation of the ester . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
(2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline moiety can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies involving quinoline derivatives, which are known for their biological activities.
Mechanism of Action
The mechanism of action of (2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to (2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate include other quinoline derivatives such as:
These compounds share structural similarities but differ in their specific functional groups and applications. This compound is unique due to its specific combination of the quinoline and benzenesulfonic acid moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14INO3S |
|---|---|
Molecular Weight |
439.3g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14INO3S/c1-11-10-14(18)8-9-16(11)23(20,21)22-15-5-3-4-13-7-6-12(2)19-17(13)15/h3-10H,1-2H3 |
InChI Key |
VIFCBJOFBJMMHE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=C(C=C3)I)C)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=C(C=C3)I)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorophenyl)sulfanyl]-1-cinnamoyl-3,5-dimethyl-1H-pyrazole](/img/structure/B406621.png)

![17-(4-Bromo-2-nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B406625.png)

![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dimethylphenyl)methanone](/img/structure/B406628.png)
![3-amino-N-(3,4-dimethylphenyl)-6-(4-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B406630.png)
![methyl 2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate](/img/structure/B406631.png)
![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](5-chloro-2-thienyl)methanone](/img/structure/B406633.png)
![2'-Chloro-2,3'-bis[6-bromo-4-phenylquinoline]](/img/structure/B406638.png)
![6'-Bromo-6-chloro-2'-(4-morpholinyl)-2,3'-bis[4-phenylquinoline]](/img/structure/B406639.png)
![6-bromo-3-[4-(4-methylphenyl)quinolin-2-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B406640.png)
![4-[6-Methyl-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine](/img/structure/B406641.png)
![6-Bromo-6'-methyl-2-(1-piperidinyl)-2',3-bi[4-phenylquinoline]](/img/structure/B406644.png)

